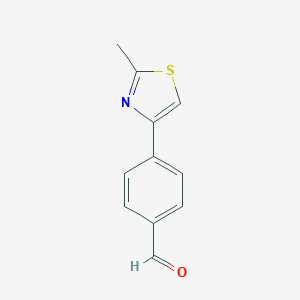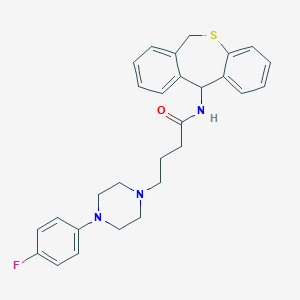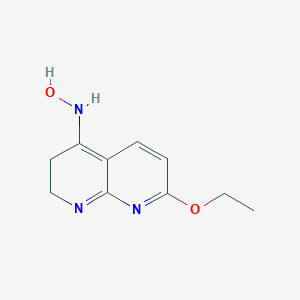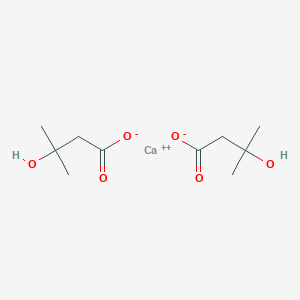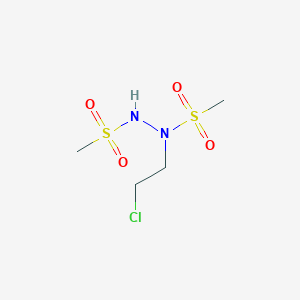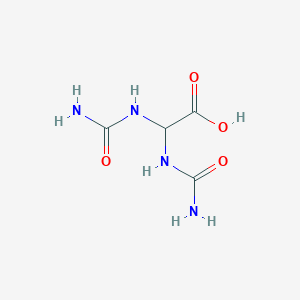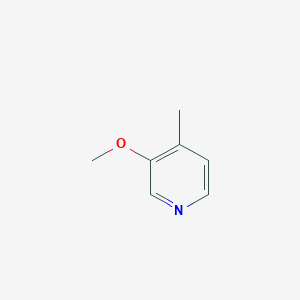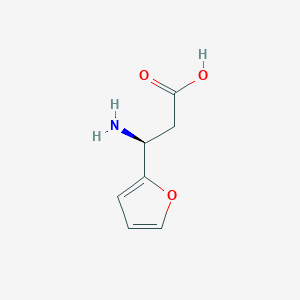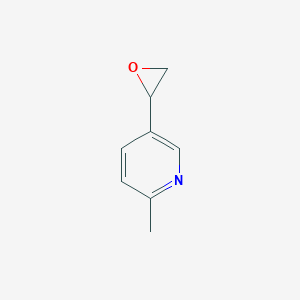
2-Methyl-5-(oxiran-2-yl)pyridine
概要
説明
“2-Methyl-5-(oxiran-2-yl)pyridine” is a chemical compound with the CAS Number: 145908-63-0 . It has a molecular weight of 135.17 . The IUPAC name for this compound is 2-methyl-5-(2-oxiranyl)pyridine . It is a liquid at room temperature .
Synthesis Analysis
While specific synthesis methods for “2-Methyl-5-(oxiran-2-yl)pyridine” were not found, a related compound, 2-methyl-5-ethylpyridine, has been synthesized from the cyclic acetaldehyde ammonia trimer (AAT) in a semi-batch reactor . The reaction was promoted by ammonium acetate .Molecular Structure Analysis
The InChI code for “2-Methyl-5-(oxiran-2-yl)pyridine” is 1S/C8H9NO/c1-6-2-3-7 (4-9-6)8-5-10-8/h2-4,8H,5H2,1H3 .Physical And Chemical Properties Analysis
“2-Methyl-5-(oxiran-2-yl)pyridine” is a liquid at room temperature . It has a molecular weight of 135.17 . The storage temperature for this compound is -10 degrees Celsius .科学的研究の応用
Chromophore Behavior and Proton Transfer
Studies on pyridine derivatives like 2-(1H-pyrazol-5-yl)pyridine and its derivatives have shown that these compounds exhibit unique photoinduced behaviors, such as excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer. These behaviors are manifested by dual luminescence and irreversible kinetic coupling, highlighting their potential in photophysics and photochemistry research (Vetokhina et al., 2012).
Luminescent Heterocyclic Compounds
Pyridylthiazoles, which are structurally related to pyridine derivatives, have been studied for their absorption, fluorescence, and excitation spectra at various pH values. These compounds exhibit high fluorescence quantum yields and large Stokes shifts, making them promising candidates for metal sensing and laser dye applications (Grummt et al., 2007).
Coordination Chemistry and Biological Sensing
The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands have been explored for over 15 years. These compounds have shown significant potential in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions, highlighting their versatility compared to more traditional terpyridines (Halcrow, 2005).
Catalytic Methylation of Pyridines
Research into the catalytic methylation of pyridines has developed a method that directly introduces a methyl group onto the aromatic ring, using feedstock chemicals like methanol and formaldehyde. This method leverages the reactivity between aromatic and non-aromatic compounds, opening new avenues for synthesizing methylated pyridine derivatives, which could be analogous to "2-Methyl-5-(oxiran-2-yl)pyridine" in terms of their methylation patterns and applications in organic synthesis (Grozavu et al., 2020).
Safety And Hazards
“2-Methyl-5-(oxiran-2-yl)pyridine” is classified as a dangerous compound. The hazard statements associated with it are H227, H302, H311, H315, H319, H336, H341, H350, H361, H373, H401 . The precautionary statements are P201, P202, P210, P260, P261, P264, P270, P271, P273, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P314, P330, P332+P313, P337+P313, P361, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
特性
IUPAC Name |
2-methyl-5-(oxiran-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-2-3-7(4-9-6)8-5-10-8/h2-4,8H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDYZYNGKZDEOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(oxiran-2-yl)pyridine | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

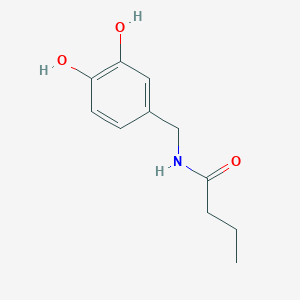
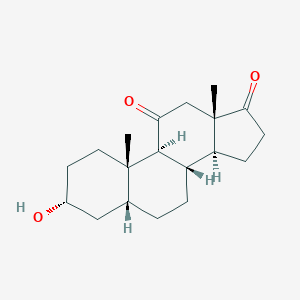
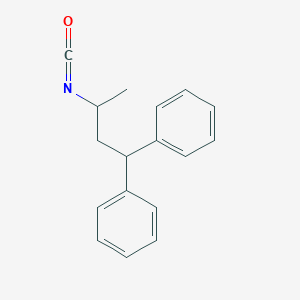
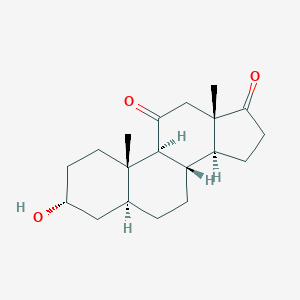
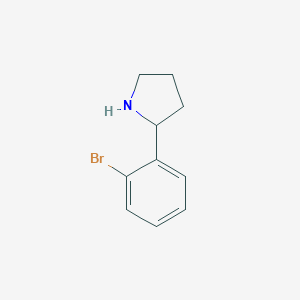
![(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B135579.png)
